![molecular formula C25H17ClN4O4S B2891751 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034314-59-3](/img/structure/B2891751.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H17ClN4O4S and its molecular weight is 504.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the available literature on its biological activity, synthesizing research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be analyzed through its molecular formula and weight:
- Molecular Formula : C₁₈H₁₅ClN₄O₃S
- Molecular Weight : 396.86 g/mol
The compound features a quinazoline core linked to a benzo[d][1,3]dioxole moiety and a thioether group, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, a study on similar benzo[d][1,3]dioxole derivatives demonstrated significant antitumor activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | |
HCT116 | 1.54 | ||
MCF7 | 4.52 | ||
Doxorubicin (standard drug) | HepG2 | 7.46 | |
HCT116 | 8.29 | ||
MCF7 | 4.56 |
These results indicate that certain derivatives exhibit lower IC50 values compared to the standard drug doxorubicin, suggesting enhanced efficacy.
The anticancer mechanisms of these compounds were investigated through various assays:
- EGFR Inhibition : The compounds were found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Assessment : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells.
- Cell Cycle Analysis : Alterations in cell cycle progression were observed, indicating potential therapeutic effects on tumor growth.
- Mitochondrial Pathway Proteins : Changes in Bax and Bcl-2 protein levels suggested an impact on mitochondrial pathways involved in apoptosis.
Antibacterial Activity
In addition to anticancer properties, compounds derived from similar structures have shown antibacterial activity. For instance, derivatives exhibiting thioether linkages have been reported to inhibit bacterial growth effectively:
Compound Type | Bacterial Strain Tested | Activity Observed |
---|---|---|
Azolidine derivatives from benzo[d][1,3]dioxole | Escherichia coli, Bacillus subtilis | Significant inhibition reported in various studies |
These findings suggest that the thioether functional groups may enhance the antibacterial properties of the compound.
Case Studies and Research Findings
A notable study published in PubMed explored the synthesis and biological evaluation of benzo[d][1,3]dioxole derivatives. The research indicated that these compounds not only exhibited cytotoxicity against cancer cells but also showed minimal toxicity towards normal cells (IC50 > 150 µM), highlighting their potential as selective anticancer agents .
Moreover, patents related to similar structures emphasize their pharmacological utility as antibacterial agents targeting Mur ligases (MurD and MurE), which are crucial for bacterial cell wall synthesis . This suggests that the compound may have dual functionality as both an anticancer and antibacterial agent.
Wissenschaftliche Forschungsanwendungen
Based on the search results, here is information regarding applications of compounds containing a benzo[d][1,3]dioxole moiety:
3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(thio)oxo-2-(thio)oxo-azolidin-5-ylidene derivatives Compounds of this type exhibit pharmacological activity and are useful as pharmaceuticals because they show inhibitory activity against Mur ligases such as MurD and/or MurE . These compounds can be administered orally in the form of tablets, capsules, powders, or granules, or parenterally via subcutaneous, intracutaneous, intravenous, intramuscular, intra-articular, intrasynovial, intrasternal, intrathecal, intralesional, or intracranial injection or infusion . They are used for controlling bacterial infections and for treating diseases or reducing the advancement or severity of effects, which are mediated by bacteria in mammals, e.g., humans or animals .
Thiazolidin-4-ones Some Thiazolidin-4-ones containing a benzo[d][1,3]dioxole moiety possess antioxidant activity .
N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide Ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) can be prepared using benzo-[d][1,3]-dioxole carbaldehyde and benzenesulfonylhydrazine (BSH) .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O4S/c26-17-5-3-4-16(11-17)23-28-22(34-29-23)13-35-25-27-19-7-2-1-6-18(19)24(31)30(25)12-15-8-9-20-21(10-15)33-14-32-20/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTIFXNZEKSLKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=NC(=NO5)C6=CC(=CC=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.